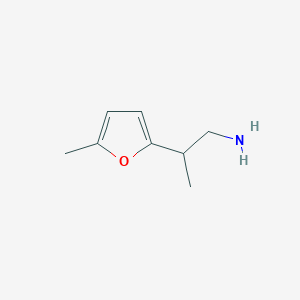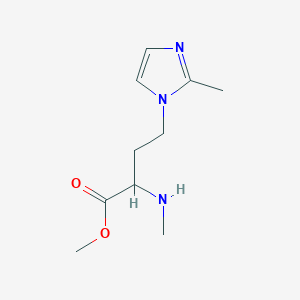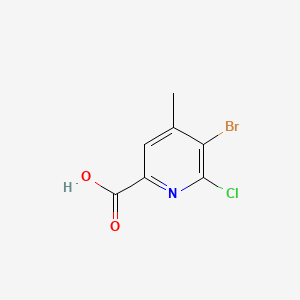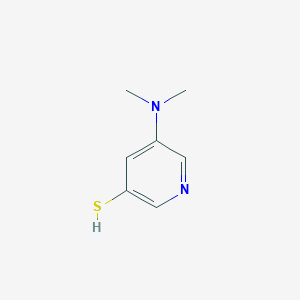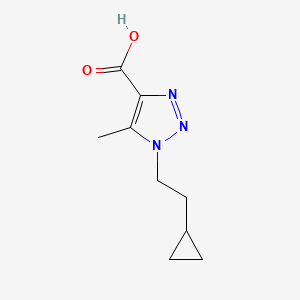![molecular formula C23H25NO4 B13628521 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the corresponding protected amino acid and sodium azide.
Mixed Anhydride Method: This method uses isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide to produce the desired compound.
Acid Chloride Method: Alternatively, the acid chloride method can be used, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
Chemical Reactions Analysis
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a coupling agent in peptide synthesis due to its stability and ability to protect amino groups.
Organic Synthesis: The compound is used in various organic synthesis reactions to create complex molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is also used in the agrochemical industry as a building block for the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This protection is crucial in peptide synthesis, where precise control over the sequence of amino acids is required .
Comparison with Similar Compounds
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid can be compared with other Fmoc-protected amino acids:
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarboxylic acid: Similar in structure but with a cyclobutane ring instead of a cyclohexane ring.
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Contains a phenylalanine backbone with an Fmoc group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Features a butanoic acid backbone with an Fmoc group.
These compounds share the Fmoc protection group but differ in their backbone structures, which can influence their reactivity and applications.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c1-15-7-6-12-23(13-15,21(25)26)24-22(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20H,6-7,12-14H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
ZDIWXOUSOHUVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


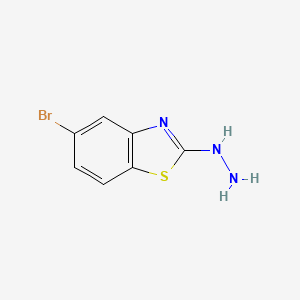
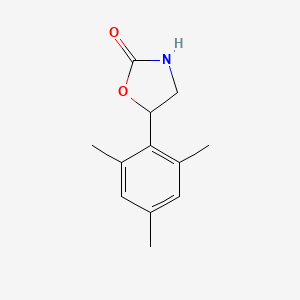
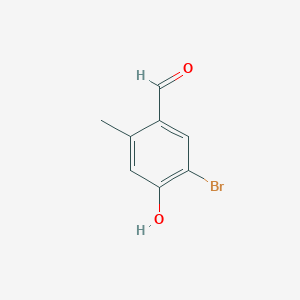
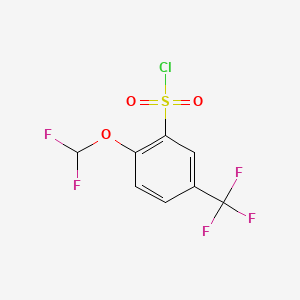
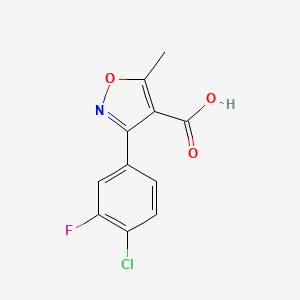
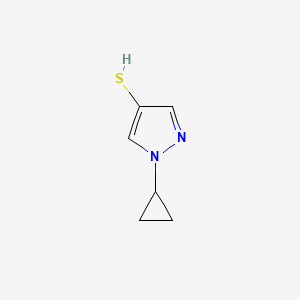
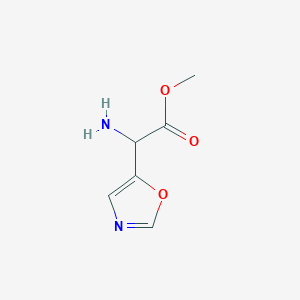

![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)
